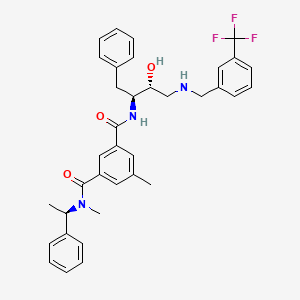

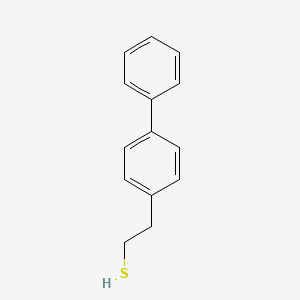

![molecular formula C22H21N7O2 B2388434 2-amino-1-{[(E)-pyridin-2-ylmethylidene]amino}-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836630-40-1](/img/structure/B2388434.png)

2-amino-1-{[(E)-pyridin-2-ylmethylidene]amino}-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups and rings. It has a pyrrolo[2,3-b]quinoxaline ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. For example, the pyrrolo[2,3-b]quinoxaline ring could potentially be synthesized through multicomponent reactions involving indoles .Scientific Research Applications

Targeted Delivery Systems

Research on structurally related compounds highlights their ability to form coordinate bonds with metal ions, such as Mn(II) and Fe(II), and their potential application in targeted delivery systems. For instance, compounds containing nitrogen atoms capable of forming coordinate bonds with metal ions and a neutral molecule of nitric oxide (NO) have been synthesized. These complexes are designed for the targeted delivery of NO to biological sites like tumors, releasing NO upon irradiation with long-wavelength light. This initial synthesis and characterization work opens avenues for using similar compounds in targeted drug delivery systems (Yang et al., 2017).

Antimicrobial and Antitumor Activities

Another research avenue for related compounds involves antimicrobial and antitumor activities. Novel heterocyclic aryl monoazo organic compounds, including derivatives with selenopheno[2,3-b]pyridine and selenopheno[2,3-b]quinoline cores, have been synthesized and shown to exhibit significant antimicrobial and antitumor activities against various pathogenic bacteria, fungi, and the Ehrlich ascites carcinoma cell line. These findings suggest the potential of structurally similar compounds in developing new antimicrobial and anticancer agents (Khalifa et al., 2015).

Synthesis and Characterization of Heterocyclic Compounds

The synthesis of 3-amino-2-carboxamide tetrahydropyrrolo[2,3-b]quinolines and related pyrrolopyridines through efficient synthetic routes, including Thorpe–Ziegler transformations, underscores the versatility of these heterocyclic frameworks. Such synthetic advancements enable the exploration of nitrogen analogues of bioactive compounds, emphasizing the potential for discovering new therapeutics with improved solubility and bioactivity (Pilkington et al., 2016).

Mechanism of Action

Target of Action

The compound, also known as 2-amino-N-(oxolan-2-ylmethyl)-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to induce a range of biological changes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives , it can be inferred that this compound may induce a range of molecular and cellular changes.

Properties

IUPAC Name |

2-amino-N-(oxolan-2-ylmethyl)-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N7O2/c23-20-18(22(30)25-13-15-7-5-11-31-15)19-21(28-17-9-2-1-8-16(17)27-19)29(20)26-12-14-6-3-4-10-24-14/h1-4,6,8-10,12,15H,5,7,11,13,23H2,(H,25,30)/b26-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTGPNDYDRKHRT-RPPGKUMJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CC=N5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CC=N5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Methoxycarbonyl)oxy]nicotinic acid](/img/structure/B2388352.png)

![Ethyl {[6-(2-furoylamino)-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2388356.png)

![4-[1,2,4]Triazol-1-ylmethyl-benzylamine dihydrochloride](/img/structure/B2388360.png)

![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-1-(1-naphthyl)pyrazin-2(1H)-one](/img/structure/B2388362.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2388369.png)

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2388370.png)

![N1-(2,4-dimethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2388371.png)

![N-butyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2388373.png)